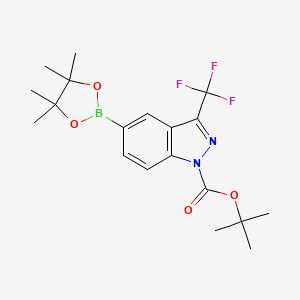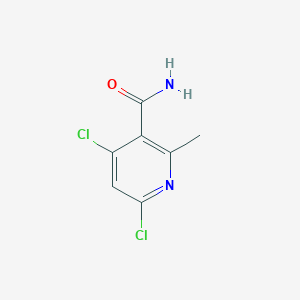
4,6-Dichloro-2-methylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-2-methylnicotinamide is a chemical compound belonging to the class of nicotinamides It is characterized by the presence of two chlorine atoms at the 4th and 6th positions and a methyl group at the 2nd position on the nicotinamide ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-methylnicotinamide typically involves the chlorination of 2-methylnicotinamide. One common method includes the reaction of 2-methylnicotinamide with thionyl chloride (SOCl₂) in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable purification techniques.
化学反応の分析
Types of Reactions
4,6-Dichloro-2-methylnicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide (NaNH₂) or thiourea can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Formation of substituted nicotinamides.
Oxidation Reactions: Formation of carboxylic acids.
Reduction Reactions: Formation of amines or other reduced derivatives.
科学的研究の応用
4,6-Dichloro-2-methylnicotinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of various chemical products and as a reagent in chemical reactions.
作用機序
The mechanism of action of 4,6-Dichloro-2-methylnicotinamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to exert its effects through modulation of cellular signaling pathways and enzyme inhibition.
類似化合物との比較
4,6-Dichloro-2-methylnicotinamide can be compared with other similar compounds such as:
- 2,6-Dichloro-4-methylnicotinamide
- 4,6-Dichloro-2-methylpyrimidine
- 4,6-Dihydroxy-2-methylpyrimidine
These compounds share structural similarities but differ in their chemical properties and biological activities
特性
分子式 |
C7H6Cl2N2O |
|---|---|
分子量 |
205.04 g/mol |
IUPAC名 |
4,6-dichloro-2-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H6Cl2N2O/c1-3-6(7(10)12)4(8)2-5(9)11-3/h2H,1H3,(H2,10,12) |
InChIキー |
KQESMGIWEHVJKX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC(=N1)Cl)Cl)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13664483.png)
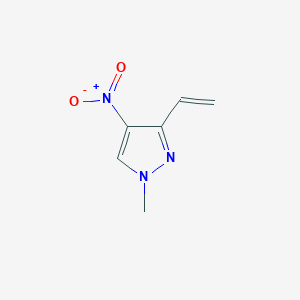
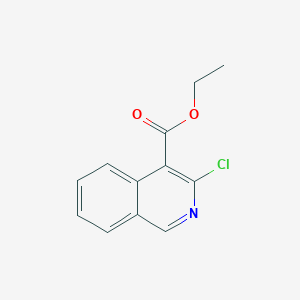
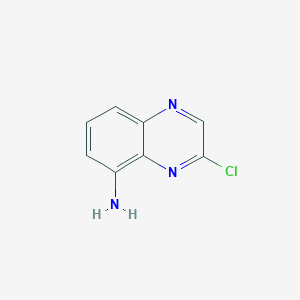


![(Hexahydrospiro[[1,3]dioxolane-2,2'-pyrrolizin]-7a'-yl)methanol](/img/structure/B13664529.png)
![Benzo[d]isothiazole-7-carbonitrile](/img/structure/B13664536.png)

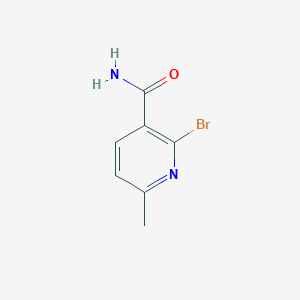

![2-(4-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13664576.png)
